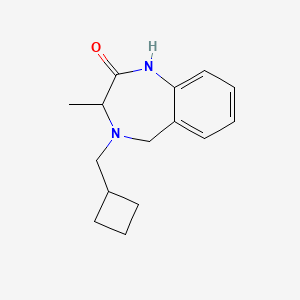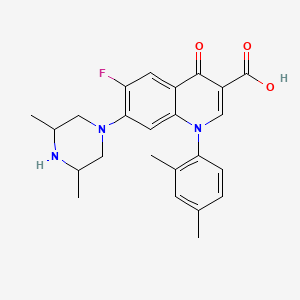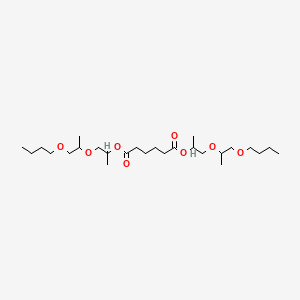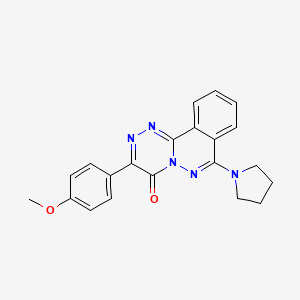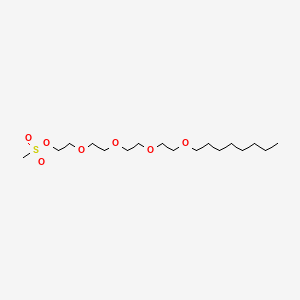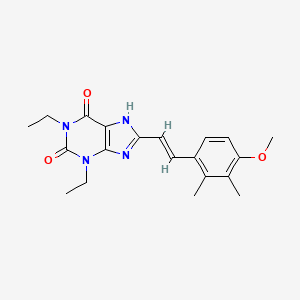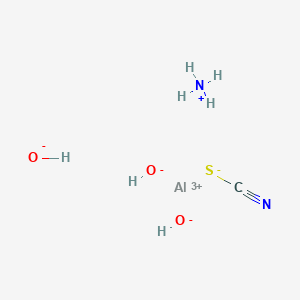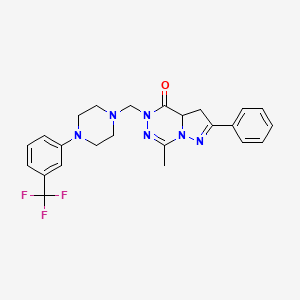
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents such as the trifluoromethyl group and piperazine moiety under controlled conditions.
Hydrogenation: Reduction of specific functional groups to achieve the desired dihydro form.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can be used to modify the dihydro form or other functional groups.
Substitution: Various substitution reactions can introduce or modify substituents on the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these include modified derivatives of the original compound with different functional groups or degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Agents: Investigated for potential use as drugs due to their biological activity.
Biochemical Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of receptors involved in various biological pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes critical to certain biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Derivatives: Other derivatives with different substituents.
Triazine Compounds: Compounds with similar triazine core structures.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
148680-53-9 |
|---|---|
Fórmula molecular |
C24H25F3N6O |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
7-methyl-2-phenyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C24H25F3N6O/c1-17-28-32(23(34)22-15-21(29-33(17)22)18-6-3-2-4-7-18)16-30-10-12-31(13-11-30)20-9-5-8-19(14-20)24(25,26)27/h2-9,14,22H,10-13,15-16H2,1H3 |
Clave InChI |
BNHPHZMGYPIKPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C2N1N=C(C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
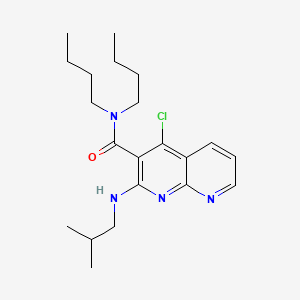
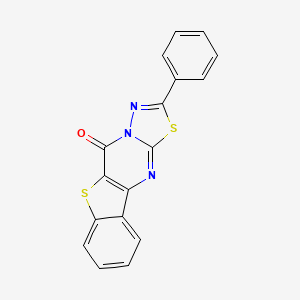
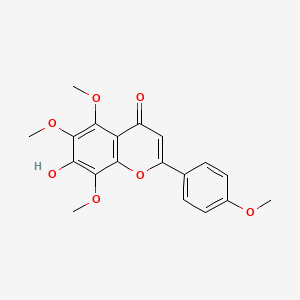
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

